

4-Bromo-2,5-dimethylphenylboronic acid CAS number 130870-00-7

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Compound of Interest

Compound Name: 4-Bromo-2,5-dimethylphenylboronic acid

Cat. No.: B164600

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An In-depth Technical Guide to **4-Bromo-2,5-dimethylphenylboronic acid** (CAS: 130870-00-7)

Introduction

4-Bromo-2,5-dimethylphenylboronic acid is an organoboron compound with the chemical formula $C_8H_{10}BBrO_2$.^[1] It serves as a crucial building block and intermediate in organic synthesis, particularly in the field of medicinal chemistry and materials science.^[1] Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to create complex molecules like biaryls, which are common motifs in pharmaceutical compounds.^{[1][2]} The presence of a bromine atom allows for subsequent functionalization, while the dimethyl substitution pattern influences the steric and electronic properties of the molecule, impacting its reactivity.^[1] This guide provides a comprehensive overview of its properties, synthesis, purification, characterization, and applications for researchers and drug development professionals.

Physicochemical and Safety Data

The compound is typically a white to off-white solid.^[1] Key quantitative data and safety information are summarized below.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	130870-00-7	[3]
Molecular Formula	C ₈ H ₁₀ BBrO ₂	[1][3]
Molecular Weight	228.88 g/mol	[1][3]
Melting Point	194-202 °C	[4]
Boiling Point	350.3 ± 52.0 °C at 760 mmHg	[4]
Appearance	White to off-white solid	[1][4]
Purity	≥98%	
InChI Key	FUVZURQKCDUKIR- UHFFFAOYSA-N	
SMILES	Cc1cc(c(C)cc1B(O)O)Br	[1]

| pKa | 8.44 ± 0.58 (Predicted) |[4] |

Table 2: GHS Safety Information

Category	Information
Signal Word	Warning
Pictogram	GHS07 (Harmful)
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Source:

Synthesis and Purification

The most common methods for synthesizing arylboronic acids involve the reaction of an organometallic reagent (either a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.^{[5][6]}

Synthetic Pathway via Grignard Reaction

A prevalent route involves the formation of a Grignard reagent from a suitable aryl halide, which then reacts with a borate ester. The likely starting material for this specific molecule is 1,4-dibromo-2,5-dimethylbenzene.

Caption: Synthesis of **4-Bromo-2,5-dimethylphenylboronic acid** via Grignard reaction.

Experimental Protocol: Synthesis

This protocol is a generalized procedure adapted from common methods for arylboronic acid synthesis.^{[5][7][8][9]}

- **Preparation:** To a dry, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add magnesium turnings.
- **Grignard Formation:** Add a solution of 1,4-dibromo-2,5-dimethylbenzene in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction may require initiation (e.g., gentle heating or addition of an iodine crystal). Stir until the magnesium is consumed.
- **Borylation:** In a separate flask, prepare a solution of triisopropyl borate in anhydrous THF and cool it to -78 °C.
- **Reaction:** Slowly add the prepared Grignard reagent to the cooled triisopropyl borate solution via cannula, maintaining the low temperature to prevent multiple additions.^[5] Allow the mixture to warm slowly to room temperature and stir for several hours.
- **Hydrolysis & Work-up:** Cool the reaction mixture in an ice bath and slowly quench by adding aqueous hydrochloric acid (e.g., 10% HCl) until the pH is acidic (pH ~2).^[5]

- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers.
- **Washing & Drying:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

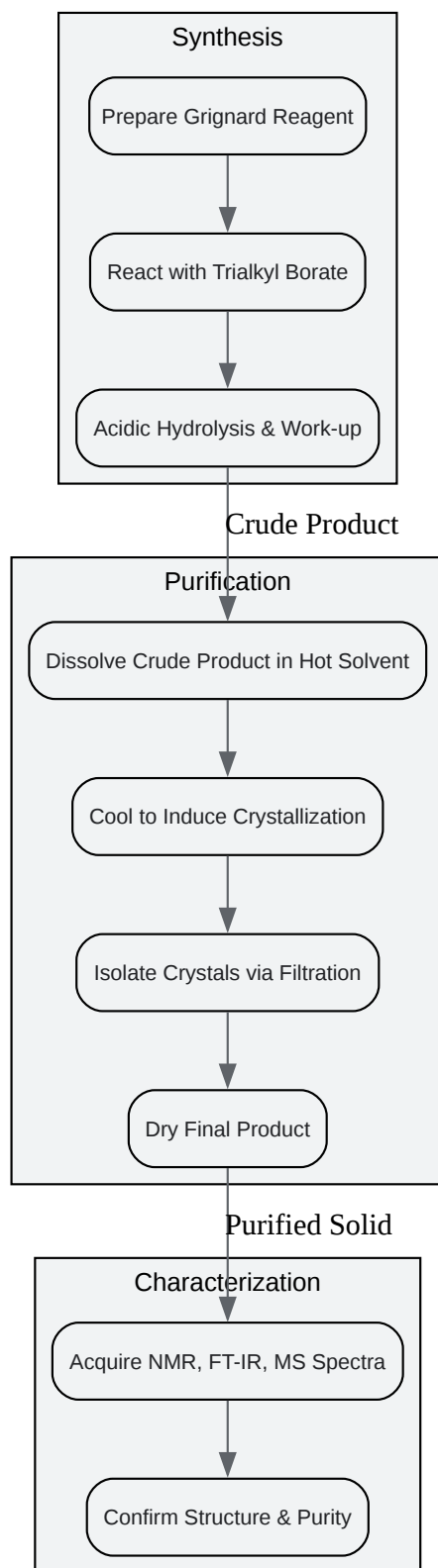
Purification

Purification of arylboronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) and their poor behavior on standard silica gel chromatography.^{[10][11]}

Recrystallization is often the most effective method.^{[12][13]}

Experimental Protocol: Purification by Recrystallization

- **Solvent Selection:** Dissolve the crude boronic acid in a minimum amount of a hot solvent. Common solvents for recrystallization of arylboronic acids include hot water or ethanol/water mixtures.^[12]
- **Hot Filtration:** If insoluble impurities are present, perform a hot filtration to remove them.
- **Crystallization:** Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- **Isolation:** Collect the purified crystals by vacuum filtration.
- **Washing:** Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
- **Drying:** Dry the crystals under vacuum to remove residual solvent.



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Caption: General workflow for synthesis, purification, and analysis.

Spectroscopic Characterization

While experimentally verified spectra for this specific compound are not widely published, the expected spectral data can be predicted based on its structure and comparison with similar compounds.[\[14\]](#)

Experimental Protocol: Spectroscopic Analysis

- NMR Spectroscopy:
 - Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[\[14\]](#)
 - Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Use the residual solvent peak as an internal standard.[\[14\]](#)
- FT-IR Spectroscopy:
 - Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[\[14\]](#)
 - Acquisition: Collect the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.[\[14\]](#)

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
~ 8.0	Singlet	2H	B(OH) ₂
~ 7.5	Singlet	1H	Ar-H (proton between B(OH) ₂ and methyl)
~ 7.2	Singlet	1H	Ar-H (proton between Br and methyl)
~ 2.4	Singlet	3H	Ar-CH ₃
~ 2.2	Singlet	3H	Ar-CH ₃

Note: Predicted shifts are estimates and may vary.

Table 4: Predicted ^{13}C NMR Spectral Data (in DMSO- d_6)

Chemical Shift (δ ppm)	Assignment
~ 140-142	Ar-C-Br
~ 138-140	Ar-C-CH ₃
~ 135-137	Ar-C-CH ₃
~ 132-134	Ar-CH
~ 130-132	Ar-CH
~ 125-130	Ar-C-B (often broad or not observed)
~ 20-22	Ar-CH ₃
~ 18-20	Ar-CH ₃

Note: Predicted shifts are estimates and may vary.

Table 5: Predicted FT-IR Spectral Data (ATR)

Wavenumber (cm^{-1})	Vibration Type
~ 3500-3200 (broad)	O-H stretch (boronic acid)
~ 3050-3000	Aromatic C-H stretch
~ 2950-2850	Aliphatic C-H stretch (methyl)
~ 1600, 1480	Aromatic C=C stretch
~ 1380-1320	B-O stretch
~ 1100-1000	C-B stretch
~ 600-500	C-Br stretch

Note: Predicted absorptions are estimates and may vary.

Applications in Organic Synthesis

The primary utility of **4-Bromo-2,5-dimethylphenylboronic acid** is as a coupling partner in the Suzuki-Miyaura reaction.[1][15] This reaction forms a carbon-carbon bond between the boronic acid's aryl group and another aryl or vinyl group from an organohalide or triflate.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling **4-Bromo-2,5-dimethylphenylboronic acid** with a generic aryl halide partner.[16][17]

- **Flask Preparation:** To a dry Schlenk flask, add the aryl halide (1.0 equiv.), **4-Bromo-2,5-dimethylphenylboronic acid** (1.2-1.5 equiv.), a base such as potassium phosphate (K_3PO_4 , 2.0-3.0 equiv.), and a palladium catalyst system (e.g., $Pd(PPh_3)_4$ at 3 mol% or a combination of a palladium precursor like $Pd(OAc)_2$ and a ligand like SPhos).[16][17]
- **Degassing:** Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) at least three times to ensure an oxygen-free environment.[17]
- **Solvent Addition:** Add a degassed solvent mixture, typically an organic solvent and water (e.g., 1,4-dioxane/ H_2O 4:1), via syringe.[16][17]
- **Reaction:** Place the sealed flask in a preheated oil bath (typically 80-100 °C) and stir vigorously for the required time (e.g., 4-16 hours), monitoring progress by TLC or LC-MS.[17]
- **Work-up:** After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[16][17]
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[17]

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